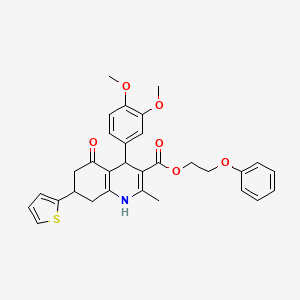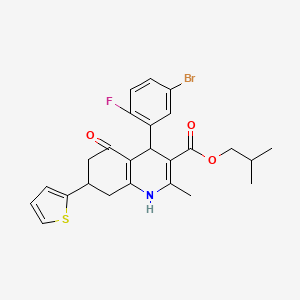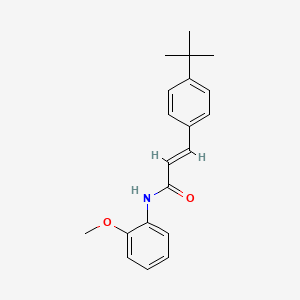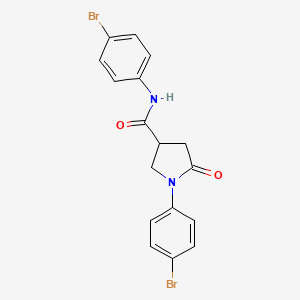![molecular formula C25H26N2O4S B11620255 Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11620255.png)
Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzoyl chloride with thiophene-2-carboxylic acid to form an intermediate compound.
Amide Formation: The intermediate is then reacted with 2-amino-1-(4-methylphenyl)ethanone under suitable conditions to form the amide linkage.
Esterification: Finally, the product is esterified with butanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-aminobenzoate: Similar in structure but lacks the complex amide and thiophene groups.
4-Methylphenyl benzoate: Contains the aromatic rings but lacks the ester and amide linkages.
Thiophene-2-carboxylic acid derivatives: Share the thiophene moiety but differ in other structural aspects.
Uniqueness
Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate is unique due to its combination of aromatic rings, ester, and amide groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C25H26N2O4S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
butyl 4-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C25H26N2O4S/c1-3-4-15-31-25(30)19-11-13-20(14-12-19)26-23(27-24(29)21-6-5-16-32-21)22(28)18-9-7-17(2)8-10-18/h5-14,16,23,26H,3-4,15H2,1-2H3,(H,27,29) |
Clé InChI |
KAODNTIUFGALFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11620192.png)
![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)
![(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620209.png)
![2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11620211.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)
![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11620240.png)
![(5Z)-3-(1-phenylethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620245.png)



![N-(2H-1,3-Benzodioxol-5-YL)-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11620281.png)
